5-氨基-2-氟苯甲酸

概述

描述

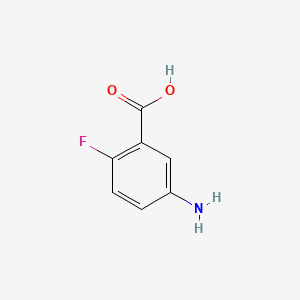

5-Amino-2-fluorobenzoic acid is an aminobenzoic acid that is anthranilic acid in which the hydrogen at position 5 on the phenyl ring is replaced by fluorine . It is a toxic antimetabolite for the tryptophan pathway in yeast and can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of 5-Amino-2-fluorobenzoic acid is C7H6FNO2. It has an average mass of 155.126 Da and a monoisotopic mass of 155.038254 Da .

Chemical Reactions Analysis

5-Amino-2-fluorobenzoic acid is a toxic antimetabolite for the tryptophan pathway in yeast that can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . It is frequently used in genetic procedures that involve plasmid manipulations .

Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 318.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 59.1±3.0 kJ/mol and it has a flash point of 146.2±23.7 °C .

科学研究应用

合成方法和衍生物

合成优化:甲基2-氨基-5-氟苯甲酸酯,是5-氨基-2-氟苯甲酸的衍生物,通过硝化、酯化和氢化的方法从3-氟苯甲酸开始合成。建立了一个最佳的合成路线,通过各种分析技术(Yin Jian-zhong, 2010)确认了产物的高纯度和产率。

衍生物的抗肿瘤活性:含有5-氟尿嘧啶的氨基酸酯衍生物,从5-氨基-2-氟苯甲酸合成,已经表现出对白血病HL-60和肝癌BEL-7402的抑制作用。其中一种衍生物对BEL-7402的抑制作用比5-FU更强,表明具有抗肿瘤应用的潜力(J. Xiong et al., 2009)。

氟化合物的合成:从2-氨基-6-氟苯甲腈合成的3-溴-2-氟苯甲酸等氟化合物,已经通过溴化和水解的优化条件进行开发。这种方法具有成本效益,并适用于大规模工业生产(Zhou Peng-peng, 2013)。

新型抗肿瘤药物:含有氟苯甲酸基团的四氢喹啉衍生物,包括2-氟苯甲酸衍生物,已经合成并评估为治疗阿尔茨海默病的多功能药物。这些衍生物显示出对胆碱酯酶和β-淀粉样蛋白聚集的强效抑制作用,表明它们作为治疗剂的潜力(Kamila Czarnecka et al., 2017)。

化学和物理性质

光谱研究:对1,3,4-噻二唑衍生物的光谱研究,包括含有2-氨基-5-氟苯甲酸的衍生物,揭示了与分子聚集和电荷转移相关的双重荧光效应。这突显了这类化合物在基于荧光的应用中的潜力,可能延伸到分子医学(Iwona Budziak et al., 2019)。

Hirshfeld表面分析:一项关于2-氨基苯并噻唑与4-氟苯甲酸共晶的研究提供了有关分子相互作用和晶体结构稳定性的见解。这种分析对于理解该化合物在各种应用中的潜力,包括制药领域,至关重要(B. Banerjee et al., 2022)。

构象分析:对氨基氟苯甲酸进行的研究,包括5-氨基-2-氟苯甲酸的衍生物,评估了分子内相互作用(如氢键)对这些化合物的构象异构体的影响。这项研究提供了对该化合物的化学行为和潜在应用的更深入理解(Josué M. Silla et al., 2013)。

作用机制

Target of Action

The primary targets of 5-Amino-2-fluorobenzoic acid are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse effects on various bodily functions such as inflammation, pain, and fever .

Mode of Action

5-Amino-2-fluorobenzoic acid interacts with its targets, the COX enzymes, by blocking their action . This blocking action prevents the production of prostaglandins, thereby alleviating symptoms of inflammation, pain, and fever .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By blocking the action of COX enzymes, 5-Amino-2-fluorobenzoic acid inhibits the conversion of arachidonic acid to prostaglandins . This results in the reduction of prostaglandins, which are key mediators of inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of 5-Amino-2-fluorobenzoic acid’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound can alleviate these symptoms, which are often associated with various diseases and conditions .

安全和危害

属性

IUPAC Name |

5-amino-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGAIOJWQDRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371016 | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56741-33-4 | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Amino-2-fluorobenzoic acid in synthesizing fluoroquinolone antibiotics?

A: 5-Amino-2-fluorobenzoic acid serves as a crucial starting material in the synthesis of certain fluoroquinolones. [, ] The Gould-Jacobs reaction pathway utilizes this compound to build the core quinoline ring system found in these antibiotics. For example, it reacts with 2-aminophenol or 2-aminothiophenol to yield the corresponding benzoxazole or benzothiazole derivatives, which are then further modified to obtain the final fluoroquinolone structure. [] You can find detailed synthetic procedures in the referenced research papers.

Q2: How does 5-Amino-2-fluorobenzoic acid enhance the performance of perovskite solar cells?

A: Research indicates that incorporating 5-Amino-2-fluorobenzoic acid into perovskite precursor solutions improves both the efficiency and stability of the resulting solar cells. [] The molecule acts as a multifunctional additive, with its -COOH, -NH2, and -F groups playing crucial roles in passivating defects within the perovskite structure. This passivation reduces nonradiative recombination, improves film crystallinity, and enhances charge carrier mobility, ultimately leading to increased power conversion efficiency and prolonged device lifespan.

Q3: Are there any known applications of 5-Amino-2-fluorobenzoic acid in fungicidal compound synthesis?

A: Yes, research suggests that derivatives of 5-Amino-2-fluorobenzoic acid contribute to the synthesis of fungicidal compounds. Specifically, the compound plays a role in preparing a fungicidal compound (I) by reacting with crotonaldehyde under specific conditions. [] This reaction highlights the versatility of 5-Amino-2-fluorobenzoic acid as a building block in synthesizing various biologically active molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

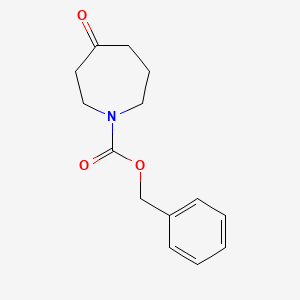

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)